1-(2-difluoromethanesulfonylbenzoyl)-4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazine
Description
This compound features a piperazine core substituted with two distinct groups:
- 2-Difluoromethanesulfonylbenzoyl: A benzoyl moiety with a difluoromethanesulfonyl (-SO₂CF₂H) group at the 2-position.
- (5-Methyl-1,2-oxazol-4-yl)methyl: A methyl-substituted 1,2-oxazole ring linked via a methylene group.
Properties
IUPAC Name |
[2-(difluoromethylsulfonyl)phenyl]-[4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F2N3O4S/c1-12-13(10-20-26-12)11-21-6-8-22(9-7-21)16(23)14-4-2-3-5-15(14)27(24,25)17(18)19/h2-5,10,17H,6-9,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHRBFYJXWDBKAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CN2CCN(CC2)C(=O)C3=CC=CC=C3S(=O)(=O)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the difluoromethylsulfonyl group, the attachment of the phenyl ring, and the incorporation of the piperazine and isoxazole moieties. Typical synthetic routes might include:
Formation of the Difluoromethylsulfonyl Group: This could be achieved through the reaction of a suitable precursor with difluoromethyl sulfone under specific conditions.
Attachment of the Phenyl Ring: This step might involve a coupling reaction, such as a Suzuki or Heck reaction, to attach the phenyl ring to the difluoromethylsulfonyl group.
Incorporation of the Piperazine and Isoxazole Moieties: These groups could be introduced through nucleophilic substitution or other suitable reactions.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and minimize costs. This might include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
The compound is likely to undergo various types of chemical reactions, including:
Oxidation: The aromatic and piperazine groups might be susceptible to oxidation under certain conditions.
Reduction: The sulfonyl group could potentially be reduced to a sulfide or thiol.
Substitution: The aromatic ring and piperazine moiety might undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens, alkylating agents, or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the aromatic ring or piperazine moiety.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biology, the compound could be studied for its potential biological activities, such as enzyme inhibition, receptor binding, or antimicrobial properties.
Medicine
In medicine, the compound might be investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, or antiviral activities.
Industry
In industry, the compound could be used in the development of new materials, such as polymers or coatings, or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. If it acts as a receptor agonist or antagonist, it might bind to the receptor and modulate its activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Sulfonyl-Containing Piperazine Derivatives
1-[(2,6-Difluorophenyl)sulfonyl]-4-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]piperazine ()
- Structural Features :
- Sulfonyl group attached to a 2,6-difluorophenyl ring.
- Piperazine substituted with a 3,5-dimethyl-1,2-oxazol-4-yl methyl group.
- Key Differences :
- The sulfonyl group in the target compound is part of a benzoyl moiety, whereas here it is directly bonded to a fluorinated phenyl ring.
- The oxazole substituent in this analog has two methyl groups (3,5-dimethyl) compared to the single methyl (5-methyl) in the target compound.
- Physicochemical Properties: Molecular formula: C₁₆H₁₉F₂N₃O₃S (M = 371.4 g/mol).
1-(2-Fluorobenzoyl)-4-[(4-nitrophenyl)methyl]piperazine ()
- Structural Features :
- Fluorinated benzoyl group (2-fluoro substitution).
- Piperazine substituted with a 4-nitrobenzyl group.
- Key Differences :
- Lacks the sulfonyl group and oxazole moiety but shares a fluorinated benzoyl motif.
- The nitro group may confer distinct electronic effects compared to sulfonyl functionalities.
- Synthetic Relevance :
1-(1,3-Benzodioxol-5-ylmethyl)-4-(3,4-difluorophenyl)sulfonylpiperazine ()
- Structural Features :
- Sulfonyl group attached to a 3,4-difluorophenyl ring.
- Piperazine substituted with a benzodioxole-methyl group.
- Key Differences: The sulfonyl group is linked to a fluorinated phenyl ring rather than a benzoyl moiety.
Oxazole-Containing Piperazine Derivatives
1-Benzyl-4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazin-2-one ()
- Structural Features :
- Piperazin-2-one core with a benzyl group and a 5-methyl-1,2-oxazol-4-yl methyl substituent.
- Key Differences :
1-{[5-(2-Chlorophenyl)-1,2-oxazol-3-yl]methyl}-4-(diphenylmethyl)piperazine ()
- Structural Features :
- Piperazine substituted with a chlorophenyl-oxazole and a diphenylmethyl group.
- Key Differences :
1-{[3-(Furan-2-yl)-5-phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methylpiperazines ()
- Structural Features :
- Dihydroisoxazole fused with furan and phenyl groups.
- Key Differences: The oxazole is part of a bicyclic system, limiting conformational flexibility compared to the monocyclic oxazole in the target compound. Synthetic methods (microwave-assisted condensation) highlight alternative routes for oxazole-piperazine hybrids .
Comparative Analysis Table
Biological Activity
1-(2-Difluoromethanesulfonylbenzoyl)-4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazine is a complex synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and implications for therapeutic applications.
Chemical Structure
The compound consists of a piperazine core substituted with a difluoromethanesulfonylbenzoyl group and a 5-methyl-1,2-oxazol-4-ylmethyl moiety. The structural formula can be represented as follows:
Research indicates that the biological activity of this compound may be linked to its interaction with neurotransmitter systems, particularly serotonin (5-HT) and dopamine pathways. The compound's structural similarity to known piperazine derivatives suggests it may exhibit similar pharmacological effects.
1. Serotonergic Activity
Studies on related piperazine derivatives have shown that they can significantly affect serotonin release in the rat prefrontal cortex. For instance, derivatives like MM5 and MC1 have demonstrated their ability to modulate 5-HT levels through receptor interactions. MM5 acts as a selective 5-HT1A agonist, while MC1 exhibits moderate agonist activity at both 5-HT1A and 5-HT2A receptors .
2. Dopaminergic Activity
The interaction with dopamine systems is also noteworthy. MC1 has been shown to facilitate dopamine release, an effect not directly tied to its affinity for serotonin receptors, indicating a more complex mechanism of action that may involve multiple neurotransmitter systems .
Case Studies and Experimental Data
Several studies have explored the effects of piperazine derivatives on animal models:
| Study | Compound | Dosage | Effect Observed |
|---|---|---|---|
| MM5 | 30 mg/kg | Decreased extracellular 5-HT levels | |
| MC1 | 40 mg/kg | Raised cortical dopamine levels | |
| MC1 | 30 mg/kg | Suppressed 5-HT release |
These findings suggest that the compound's biological activity may vary significantly based on dosage and specific receptor interactions.
Pharmacological Implications
The modulation of serotonin and dopamine pathways indicates potential therapeutic applications in treating mood disorders and other neuropsychiatric conditions. The ability to selectively target these pathways could lead to the development of novel antidepressants or anxiolytics with fewer side effects compared to traditional therapies.
Q & A
Q. What are the standard synthetic routes for preparing 1-(2-difluoromethanesulfonylbenzoyl)-4-[(5-methyl-1,2-oxazol-4-yl)methyl]piperazine?
The compound can be synthesized via multi-step reactions involving:
- Nucleophilic substitution : Reacting a piperazine core with a difluoromethanesulfonylbenzoyl chloride derivative under basic conditions (e.g., K₂CO₃ in DMF) .
- Click chemistry : Introducing the 5-methyl-1,2-oxazol-4-ylmethyl group via copper-catalyzed azide-alkyne cycloaddition (CuAAC) with propargyl intermediates .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization ensure high purity. Key parameters include solvent polarity and reaction time optimization to avoid byproducts .
Q. How is the structural integrity of this compound validated experimentally?
- Spectroscopic techniques : ¹H/¹³C NMR confirms substituent positions and stereochemistry. For example, piperazine CH₂ protons appear as triplets at δ 2.5–3.5 ppm, while oxazole protons resonate near δ 7.0–8.0 ppm .
- Mass spectrometry : High-resolution ESI-MS verifies molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .
- X-ray crystallography : Single-crystal analysis using SHELXL refines bond lengths/angles, resolving ambiguities in sulfonyl or oxazole geometries .
Advanced Research Questions
Q. What strategies address low yields during the introduction of the difluoromethanesulfonyl group?
Common challenges include hydrolysis of the sulfonyl chloride intermediate. Methodological solutions:
- Controlled reaction conditions : Use anhydrous DMF, low temperatures (0–5°C), and slow reagent addition to minimize side reactions .
- Protecting groups : Temporarily shield reactive sites (e.g., piperazine NH) with Boc groups, later removed via acidolysis .
- Catalytic optimization : Additives like DMAP improve acylation efficiency by activating electrophiles .
Q. How can conflicting biological activity data (e.g., cytotoxicity vs. selectivity) be resolved?
Discrepancies often arise from assay conditions or impurity interference. A systematic approach includes:
- Dose-response validation : Repeat assays across multiple cell lines (e.g., MCF-7, HEK293) with controlled DMSO concentrations (<0.1%) .
- Metabolite profiling : LC-MS identifies degradation products that may exhibit off-target effects .
- Molecular docking : Compare binding affinities to target proteins (e.g., kinases) vs. homologous proteins to assess selectivity. Software like AutoDock Vina models interactions with the difluoromethanesulfonyl moiety .
Q. What computational methods predict the compound’s reactivity in nucleophilic environments?
- DFT calculations : Gaussian 09 optimizes geometries at the B3LYP/6-31G* level to map electron density on the sulfonyl group, identifying susceptible sites .
- Molecular dynamics : Simulates solvent effects (e.g., water vs. DMSO) on hydrolysis pathways .
- SAR analysis : Compare with analogs (e.g., methylsulfonyl vs. difluoromethanesulfonyl derivatives) to correlate electronic effects with stability .
Q. How do crystallographic data resolve ambiguities in the compound’s conformation?
- ORTEP-3 visualization : Generates thermal ellipsoid plots to assess positional disorder in flexible groups (e.g., the piperazine ring) .
- Twinning analysis : SHELXD detects twinning in crystals, which is common with sulfonamide derivatives, ensuring accurate refinement .
- Hydrogen bonding networks : Identify interactions (e.g., C=O···H–N) that stabilize specific conformers, critical for understanding solid-state reactivity .
Methodological and Analytical Questions
Q. What protocols ensure safe handling of this compound given its potential toxicity?
- PPE : Wear nitrile gloves, lab coats, and goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates (e.g., propargyl bromide) .
- Waste disposal : Neutralize acidic byproducts with sodium bicarbonate before aqueous disposal .
Q. How can reaction pathways be optimized for scalability without compromising purity?
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., sulfonylation) .
- In-line monitoring : FTIR or Raman spectroscopy tracks intermediate formation, enabling real-time adjustments .
- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability .
Q. What analytical techniques quantify trace impurities in bulk samples?
- HPLC-DAD : Uses C18 columns (acetonitrile/water gradients) to detect impurities at <0.1% levels. Retention times are cross-referenced with synthetic byproducts .
- ICP-MS : Screens for heavy metal residues (e.g., Cu from click chemistry) below 10 ppm .
Comparative and Mechanistic Questions
Q. How does the difluoromethanesulfonyl group enhance bioactivity compared to non-fluorinated analogs?
- Electron-withdrawing effects : The CF₂ group increases electrophilicity, enhancing binding to cysteine residues in target enzymes .
- Metabolic stability : Fluorine reduces oxidative metabolism, prolonging half-life in vitro .
- Selectivity : Fluorine’s van der Waals radius mimics hydroxyl groups, improving target specificity over non-fluorinated analogs .
Q. What structural features differentiate this compound from other piperazine-based kinase inhibitors?
- Sulfonyl vs. carbonyl linkers : The difluoromethanesulfonyl group provides stronger hydrogen-bond acceptors than carbonyls, improving affinity .
- Oxazole substituent : The 5-methyl-1,2-oxazol-4-yl group enhances lipophilicity, promoting membrane permeability .
Data Interpretation and Contradictions
Q. How should researchers interpret conflicting solubility data in polar vs. nonpolar solvents?
- Solubility parameters : Calculate Hansen solubility parameters (δD, δP, δH) to predict compatibility. For example, high δP values explain DMSO solubility .
- Polymorphism : Differential scanning calorimetry (DSC) identifies crystalline forms with varying solubilities .
- pH effects : Ionization of the piperazine ring (pKa ~8.5) increases solubility in acidic buffers .
Q. What experimental controls validate target engagement in cellular assays?
- Competitive inhibition : Co-treatment with a known inhibitor (e.g., staurosporine for kinases) reverses observed effects .
- CRISPR knockouts : Target gene deletion abolishes activity, confirming mechanism .
- Isothermal titration calorimetry (ITC) : Quantifies binding constants (Kd) in vitro, correlating with cellular potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
